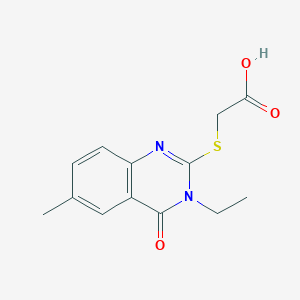![molecular formula C10H10ClN3O4 B11847477 (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)
(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that includes a chloro-substituted tetrahydropyrido[2,3-b]pyrazinone core, which is of interest due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrido[2,3-b]pyrazinone core, followed by chlorination and esterification steps. The reaction conditions often include:
Formation of the Tetrahydropyrido[2,3-b]pyrazinone Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the hydroxy group using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its potential biological activity can be explored in various assays to understand its effects on cellular processes.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro-substituted tetrahydropyrido[2,3-b]pyrazinone core may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Tetrahydropyrido[2,3-b]pyrazinones: Compounds with similar core structures but different substituents.
Chloro-substituted Pyrazinones: Compounds with similar chloro substitution but different core structures.
Uniqueness
(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate is unique due to its specific combination of a chloro-substituted tetrahydropyrido[2,3-b]pyrazinone core and a hydroxyacetate ester group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C10H10ClN3O4 |
|---|---|
分子量 |
271.66 g/mol |
IUPAC名 |
methyl (2S)-2-[(3S)-6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C10H10ClN3O4/c1-18-10(17)7(15)6-9(16)12-4-2-3-5(11)13-8(4)14-6/h2-3,6-7,15H,1H3,(H,12,16)(H,13,14)/t6-,7-/m0/s1 |
InChIキー |
RGIAUYMQENSXFV-BQBZGAKWSA-N |
異性体SMILES |
COC(=O)[C@H]([C@H]1C(=O)NC2=C(N1)N=C(C=C2)Cl)O |
正規SMILES |
COC(=O)C(C1C(=O)NC2=C(N1)N=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)






![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)





